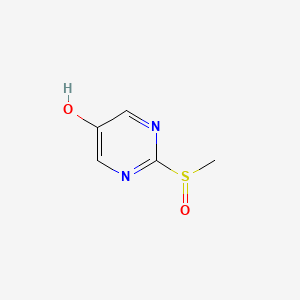

2-(Methylsulfinyl)pyrimidin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

2-methylsulfinylpyrimidin-5-ol |

InChI |

InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3 |

InChI Key |

AIHLLRYJQNCULW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=C(C=N1)O |

Origin of Product |

United States |

Chemical Identity and Physicochemical Properties of 2 Methylsulfinyl Pyrimidin 5 Ol

Interactive Data Table: Predicted Physicochemical Properties of 2-(Methylsulfinyl)pyrimidin-5-ol

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₅H₆N₂O₂S | Elemental composition |

| Molecular Weight | 158.18 g/mol | Sum of atomic weights |

| Appearance | Likely a solid at room temperature | High polarity and potential for hydrogen bonding |

| Melting Point | Expected to be higher than its thioether precursor | Increased polarity and intermolecular forces due to the sulfoxide (B87167) group |

| Solubility | Predicted to have moderate solubility in polar solvents like water and alcohols | Presence of polar hydroxyl and sulfoxide groups |

| pKa | The hydroxyl group is expected to be weakly acidic | Electron-withdrawing nature of the pyrimidine (B1678525) ring and sulfoxide group |

Mechanistic Investigations and Chemical Reactivity of 2 Methylsulfinyl Pyrimidin 5 Ol

Reactivity Profiling of the Sulfinyl Moiety

The sulfur atom in the methylsulfinyl group is electrophilic and can react with various nucleophiles. Furthermore, the oxygen atom can be activated by electrophiles, which dramatically enhances the reactivity of the entire moiety and opens pathways to unique chemical transformations.

Electrophilic Activation of the Sulfoxide (B87167) Moiety

The reactivity of the sulfoxide is significantly enhanced upon activation by electrophiles. This process typically involves the acylation of the sulfoxide oxygen by an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride, to form an acyloxysulfonium salt. wikipedia.orgchemistry-reaction.com This transforms the oxygen into a much better leaving group.

The key step following activation is the elimination of the acyloxy group, which generates a highly reactive electrophilic intermediate known as a thionium (B1214772) ion. wikipedia.orgtcichemicals.com This cationic species is central to the subsequent reactions, as it can be trapped by a wide variety of nucleophiles. wikipedia.org Besides anhydrides, activators like trifluoromethanesulfonic anhydride and thionyl chloride can also be employed to generate the reactive intermediate. wikipedia.org

Key Steps in Electrophilic Activation:

Acylation: The sulfoxide oxygen attacks the electrophilic activator (e.g., acetic anhydride).

Elimination: The resulting acyloxysulfonium intermediate undergoes elimination to form a thionium ion.

Nucleophilic Substitution Reactions at the Sulfinyl Center

Nucleophiles can directly attack the electrophilic sulfur atom of the sulfinyl group. Theoretical studies on methanesulfinyl derivatives suggest that these reactions often proceed through an addition-elimination mechanism. researchgate.net This pathway involves the formation of a transient, tetracoordinate sulfur intermediate. researchgate.net

The relative reactivity of nucleophiles in substitutions at a sulfinyl sulfur center is similar to that observed in SN2 reactions at an sp³-hybridized carbon atom. researchgate.net However, this reactivity pattern is distinct from substitutions at a sulfonyl (SO₂) sulfur, indicating that the sulfinyl sulfur is a moderately soft electrophilic center. researchgate.net This direct nucleophilic attack on sulfur represents a competing pathway to reactions involving the activated thionium ion intermediate, such as the Pummerer rearrangement. semanticscholar.org

Pummerer-Type Rearrangements and Related Transformations of Pyrimidine (B1678525) Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one α-hydrogen. The reaction is initiated by the electrophilic activation of the sulfoxide, leading to the formation of an α-acyloxy thioether. wikipedia.orgtcichemicals.comorganicreactions.org This transformation effectively constitutes an internal redox process where the sulfoxide is reduced to a sulfide (B99878), and the α-carbon is oxidized. organicreactions.org The versatile thionium ion intermediate generated during this process can be intercepted by both intramolecular and intermolecular nucleophiles, leading to a variety of useful chemical transformations. wikipedia.orgsemanticscholar.org

Intramolecular Cyclization Reactions

When a suitable nucleophilic moiety is present within the same molecule, the thionium ion intermediate generated from a pyrimidine sulfoxide can be trapped intramolecularly. Research has shown that pyrimidine-derived sulfoxides can undergo annulation under strongly acidic conditions, such as in trifluoroacetic acid (TFA), to produce novel tricyclic heterocyclic structures. semanticscholar.org This type of reaction, often termed an "interrupted Pummerer reaction," provides a powerful method for constructing complex ring systems. semanticscholar.org The cyclization is driven by the formation of a new carbon-sulfur or carbon-heteroatom bond, as an internal nucleophile attacks the electrophilic thionium ion. wikipedia.org

| Reaction Type | Key Reagent/Condition | Intermediate | Product Class |

|---|---|---|---|

| Intramolecular Sulfanylation | Trifluoroacetic Acid (TFA) | Thionium Ion | Fused Tricyclic Heterocycles |

Intermolecular Sulfanylation Reactions

In the presence of an external nucleophile, the activated sulfoxide can participate in intermolecular reactions. For instance, methyl sulfoxides can be converted into aryl sulfides through a Pummerer-type mechanism. semanticscholar.org This process involves the activation of the sulfoxide, followed by an electrophilic aromatic substitution reaction where an electron-rich arene acts as the nucleophile, attacking the thionium ion. A final demethylation step, often facilitated by a base, yields the aryl sulfide product. semanticscholar.org This demonstrates the utility of the Pummerer rearrangement in forming new carbon-sulfur bonds between different molecules. nih.gov

Oxidative and Reductive Transformations of 2-(Methylsulfinyl)pyrimidin-5-ol

The sulfur atom in this compound exists in an intermediate oxidation state and can therefore be either oxidized to a sulfone or reduced to a sulfide.

Oxidation: Sulfoxides are readily oxidized to the corresponding sulfones. A common and effective method for this transformation is the use of oxidizing agents like hydrogen peroxide in glacial acetic acid. nih.gov This conversion is significant as it alters the electronic properties and reactivity of the group; 2-sulfonylpyrimidines are highly effective electrophiles for nucleophilic aromatic substitution (SNAr) reactions, reacting rapidly with thiols like cysteine. nih.govnih.govacs.org The strong electron-withdrawing nature of the sulfonyl group makes the C-2 position of the pyrimidine ring highly susceptible to nucleophilic attack. nih.gov

Reduction: The reduction of a sulfoxide back to a sulfide can also be achieved. While various reducing agents can accomplish this, it is noteworthy that certain conditions related to the Pummerer rearrangement can lead to reduction. For example, if a thiol is used as a nucleophile, it can potentially attack an activated sulfur-electrophile intermediate, resulting in the formation of the corresponding sulfide.

| Transformation | Typical Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide / Acetic Acid | Sulfone (-SO₂CH₃) | Creates a potent electrophile for SNAr reactions. |

| Reduction | Thiol nucleophiles (under specific Pummerer conditions) | Sulfide (-SCH₃) | Regenerates the thioether from the sulfoxide. |

Selective Oxidation to 2-(Methylsulfonyl)pyrimidin-5-ol

The oxidation of the sulfoxide group in this compound to a sulfone is a key transformation, yielding 2-(methylsulfonyl)pyrimidin-5-ol. This conversion is significant as the resulting methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions at the 2-position of the pyrimidine ring. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process in organic chemistry, often requiring careful control to avoid over-oxidation. acsgcipr.org

A variety of oxidizing agents can be employed for this transformation. An efficient and environmentally friendly approach involves the use of Oxone (potassium peroxymonosulfate) in a water-acetone mixture. researchgate.net Hydrogen peroxide, often in the presence of an acid catalyst like glacial acetic acid or a metal catalyst, is another common reagent for this type of oxidation. nih.govnih.gov The reaction generally proceeds via an electrophilic attack of the oxidant on the sulfur atom of the sulfoxide. nih.gov The choice of reagent and reaction conditions is crucial for achieving high selectivity and yield, minimizing the formation of byproducts. acsgcipr.orgorganic-chemistry.org

Table 1: Common Reagents for the Oxidation of Sulfides/Sulfoxides to Sulfones This table presents a summary of common oxidizing agents and conditions used for the conversion of sulfides and sulfoxides to sulfones, which are applicable to the synthesis of 2-(Methylsulfonyl)pyrimidin-5-ol.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Oxone (Potassium peroxymonosulfate) | Water-acetone mixture | Environmentally friendly and efficient. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, various metal catalysts | A "green" oxidant; selectivity can be controlled by conditions. nih.govnih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | A common and effective reagent for sulfone synthesis. researchgate.net |

| Potassium Permanganate (KMnO₄) | Varies | A strong oxidizing agent that requires careful control to prevent over-oxidation. researchgate.net |

| Sodium Periodate (NaIO₄) | Aqueous/organic solvent mixtures | Often used for selective oxidations. researchgate.net |

The mechanism of oxidation with peroxides typically involves the nucleophilic sulfur atom of the sulfoxide attacking an electrophilic oxygen atom of the oxidizing agent. researchgate.net For transition-metal-catalyzed oxidations with reagents like H₂O₂, the mechanism can be more complex, often involving the formation of a high-valent metal-oxo species that acts as the active oxidant. acs.org

Reductive Pathways to 2-(Methylthio)pyrimidin-5-ol (B1349094)

The reduction of the sulfoxide moiety in this compound provides a direct route to its corresponding sulfide, 2-(methylthio)pyrimidin-5-ol. This deoxygenation is a fundamental reaction in organosulfur chemistry. A wide array of reducing agents and methods have been developed for the chemoselective reduction of sulfoxides to sulfides, tolerating various other functional groups. organic-chemistry.orgias.ac.in

Common reagents for this transformation include combinations like triflic anhydride and potassium iodide, which are effective at room temperature. organic-chemistry.org Sodium borohydride (B1222165) in the presence of iodine is another system that achieves chemoselective deoxygenation, leaving other reducible groups such as esters and nitriles intact. organic-chemistry.org Other effective systems include tungsten hexachloride (WCl₆) with sodium iodide or zinc powder, and niobium pentachloride (NbCl₅) with indium. organic-chemistry.orgresearchgate.net For milder conditions, thionyl chloride (SOCl₂) with triphenylphosphine (B44618) (Ph₃P) can be utilized. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides This table summarizes various reagent systems reported for the deoxygenation of sulfoxides, applicable to the synthesis of 2-(Methylthio)pyrimidin-5-ol.

| Reagent System | Solvent | Key Features |

|---|---|---|

| Triflic anhydride / Potassium iodide | Acetonitrile | Effective at room temperature; chemoselective. organic-chemistry.org |

| Sodium borohydride / Iodine | Tetrahydrofuran (THF) | Excellent yields; chemoselective. organic-chemistry.org |

| Tungsten hexachloride (WCl₆) / NaI or Zn | Acetonitrile or THF | High yields. organic-chemistry.org |

| SOCl₂ / Ph₃P | Tetrahydrofuran (THF) | Mild reaction conditions. organic-chemistry.org |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide [TBBDA] / Ph₃P | Not specified | Good to excellent yields, short reaction times. researchgate.net |

| D-Camphorsulfonic acid (D-CSA) | Acetonitrile | Metal- and additive-free conditions. ias.ac.in |

The mechanisms for these reductions vary. For systems like triflic anhydride/iodide, an initial activation of the sulfoxide oxygen by the triflic anhydride is proposed, followed by nucleophilic attack by the iodide ion. In many cases, the reaction involves the formation of an intermediate that facilitates the removal of the oxygen atom, which is then scavenged by a phosphorus-based reagent or another oxygen acceptor. organic-chemistry.org

Reactivity of the Pyrimidin-5-ol Moiety in this compound

The pyrimidin-5-ol fragment of the molecule exhibits its own distinct reactivity, primarily governed by tautomerism and the ability of the hydroxyl group to undergo functional group interconversions.

Tautomerism and its Impact on Reactivity

Hydroxypyrimidines, including this compound, can exist in equilibrium between different tautomeric forms. nih.gov Specifically, the pyrimidin-5-ol can undergo keto-enol tautomerism, existing as the hydroxy (enol) form or as a pyrimidinone (keto) form. libretexts.orglibretexts.org For simple carbonyl compounds, the keto form is generally more stable and thus favored at equilibrium. libretexts.orglibretexts.org However, in heterocyclic systems, the equilibrium can be influenced by factors such as aromaticity, substitution patterns, and solvent polarity. nih.govwuxibiology.com The enol form, 5-hydroxypyrimidine, benefits from the aromaticity of the pyrimidine ring.

The predominant tautomer in solution can significantly impact the molecule's reactivity. masterorganicchemistry.com

Enol Tautomer (5-Hydroxy form): The hydroxyl group behaves as a typical phenol. The oxygen atom is nucleophilic, and the group can direct electrophilic substitution on the pyrimidine ring, although the ring itself is electron-deficient. The hydroxyl proton is acidic.

Keto Tautomer (Pyrimidinone form): This form possesses a carbonyl group and an acidic N-H proton. The carbon atom alpha to the carbonyl group can be deprotonated to form an enolate, which is a potent nucleophile for reactions with various electrophiles. libretexts.org

The interconversion between these tautomers is often catalyzed by acid or base. libretexts.orgmasterorganicchemistry.com The solvent environment plays a crucial role; polar solvents can stabilize the more polar keto tautomer through hydrogen bonding. wuxibiology.comresearchgate.net While the enol form is often depicted, the presence of the keto tautomer in the equilibrium mixture provides alternative reaction pathways.

Functional Group Interconversions at the 5-Hydroxy Position

The 5-hydroxy group of this compound can be chemically modified through various reactions common to phenols and other hydroxylated heterocycles. These transformations are valuable for synthesizing derivatives with altered properties.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction, often catalyzed by an acid or a coupling agent, is a standard method for protecting the hydroxyl group or for introducing new functionalities. organic-chemistry.org The Fisher esterification method, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic example. scienceready.com.au

Etherification: The formation of an ether linkage (O-alkylation) is another important transformation. This is typically achieved by deprotonating the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide, which then reacts with an alkylating agent like an alkyl halide or a sulfate. nih.govrsc.org These ether derivatives can be important intermediates in the synthesis of more complex molecules. google.com Catalytic methods for etherification under milder conditions are also being developed. ufl.eduresearchgate.net

Table 3: Potential Reactions at the 5-Hydroxy Position This table outlines key functional group interconversions possible at the 5-hydroxy position of the pyrimidine ring.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic acid + Acid catalyst; Acyl chloride + Base | Pyrimidin-5-yl ester |

| Etherification | Base + Alkyl halide (e.g., CH₃I, C₂H₅Br) | 5-Alkoxypyrimidine |

These reactions underscore the synthetic utility of the 5-hydroxy group, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures based on the pyrimidine scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 Methylsulfinyl Pyrimidin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Constants

A ¹H NMR spectrum for 2-(Methylsulfinyl)pyrimidin-5-ol would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methyl group of the methylsulfinyl substituent, and the hydroxyl proton. The chemical shifts (δ) would indicate their electronic environment, and the coupling constants (J) between adjacent protons would reveal their connectivity. Without experimental data, a specific analysis cannot be provided.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The pyrimidine ring carbons, the methyl carbon, and the carbon bearing the hydroxyl group would each produce a signal at a characteristic chemical shift, confirming the carbon framework of the molecule. Specific chemical shift values are not available from the conducted research.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish detailed connectivity within the molecule. COSY would confirm proton-proton couplings, while HSQC and HMBC would link protons to their directly attached carbons and to carbons multiple bonds away, respectively. This would unambiguously assemble the molecular structure. No 2D NMR studies for this specific compound were found.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrations would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, the S=O stretch of the sulfoxide (B87167), and various C=C and C=N stretching modes of the pyrimidine ring. While general frequency ranges for these groups are well-established nih.govnih.govcore.ac.ukripublication.comresearchgate.net, specific experimental spectra for the title compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Analysis of the fragmentation patterns under ionization can further confirm the molecular structure. The fragmentation of this compound would likely involve characteristic losses of the methylsulfinyl group and fragmentation of the pyrimidine ring. However, no specific HRMS data or fragmentation studies for this compound could be located creative-proteomics.comsapub.orgresearchgate.netresearchgate.net.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. It also reveals how molecules pack together in a crystal lattice. A crystallographic study of this compound would confirm its molecular geometry and identify any intermolecular interactions, such as hydrogen bonding. No published crystal structures for this specific compound were found in the performed searches scispace.comresearchgate.netacs.orgresearchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed to induce these transitions are characteristic of the molecule's structure, particularly its chromophores and auxochromes.

The pyrimidine ring in this compound constitutes the primary chromophore, the part of the molecule responsible for absorbing light. The electronic transitions in such heteroaromatic systems are typically of two main types: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. These transitions are generally high in energy and result in strong absorption bands, typically observed in the UV region. For pyrimidine and its derivatives, these transitions are a hallmark of the aromatic system. acs.orgrsc.orglibretexts.orgwikipedia.org

The n→π* transitions arise from the excitation of an electron from a non-bonding orbital, such as those associated with the lone pairs on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. uzh.chlumenlearning.comlibretexts.org These transitions are of lower energy compared to π→π* transitions and thus appear at longer wavelengths. lumenlearning.comlibretexts.org They are typically characterized by a much lower molar absorptivity (intensity). uzh.chlumenlearning.com

The substituents on the pyrimidine ring, the hydroxyl (-OH) group at position 5 and the methylsulfinyl (-S(O)CH₃) group at position 2, act as auxochromes. Auxochromes are functional groups that, while not chromophores themselves, can influence the absorption characteristics of a chromophore. They can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption. The hydroxyl and methylsulfinyl groups, with their non-bonding electrons, can interact with the π-system of the pyrimidine ring, thereby modifying the energy levels of the molecular orbitals and influencing the electronic transitions.

Detailed experimental research specifically outlining the UV-Vis spectroscopic data for this compound is not extensively available in the public domain. However, based on the analysis of similar pyrimidine derivatives, a characteristic spectrum can be anticipated. The spectrum would likely exhibit intense absorption bands at shorter wavelengths, attributable to π→π* transitions, and weaker bands at longer wavelengths, corresponding to n→π* transitions.

The choice of solvent can also significantly impact the UV-Vis spectrum. Polar solvents may lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states. For instance, n→π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents, as the polar solvent molecules can stabilize the non-bonding orbital, thus increasing the energy gap for the transition. acs.orgwikipedia.org

To illustrate the expected UV-Vis absorption characteristics of this compound, the following data table presents hypothetical, yet representative, values based on the known spectroscopic behavior of substituted pyrimidines.

Interactive Data Table: Representative UV-Vis Spectral Data

Note: The following data is illustrative and based on typical values for functionally similar compounds. It is intended to represent the expected spectral characteristics in different solvent environments and should not be considered as experimentally verified data for this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Probable Electronic Transition |

| Hexane | 275 | 8,500 | π→π |

| Hexane | 310 | 450 | n→π |

| Ethanol | 278 | 9,000 | π→π |

| Ethanol | 305 | 400 | n→π |

| Water | 280 | 9,200 | π→π |

| Water | 302 | 380 | n→π |

This representative data illustrates the expected trends. The intense absorption band below 300 nm is assigned to a π→π* transition, while the much weaker band above 300 nm is characteristic of an n→π* transition. The slight bathochromic shift of the π→π* transition and the hypsochromic shift of the n→π* transition when moving from a non-polar solvent (Hexane) to polar solvents (Ethanol, Water) are typical solvatochromic effects observed in similar heterocyclic systems.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not present in the public domain. Research covering the specific analyses outlined in the request—including Density Functional Theory (DFT) calculations, molecular orbital analysis, topological analysis of electron density, reaction pathway modeling for sulfoxide transformations, and free energy surface mapping for this particular molecule—could not be located.

While general methodologies and computational studies exist for the broader class of pyrimidine derivatives and sulfoxides, the direct application and published results for this compound are absent. For instance, studies on related but structurally distinct molecules like 2-(methylthio)pyrimidin-5-ol (B1349094) or other pyrimidine-based compounds have undergone computational analysis, but these findings cannot be accurately extrapolated to the requested compound due to differences in electronic structure and chemical properties imparted by the methylsulfinyl group.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound as requested. Fulfilling the request would necessitate fabricating data, which would compromise the scientific integrity and accuracy of the information provided.

Molecular Modeling and Simulation

Computational molecular modeling and simulation serve as powerful tools to investigate the structural and dynamic properties of this compound at an atomic level. These methods provide insights into molecular geometry, conformational preferences, and the relative stabilities of different isomeric forms, which are crucial for understanding its chemical behavior and potential biological interactions.

Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are employed to perform relaxed potential energy surface scans. In this process, the dihedral angle defining the orientation of the methylsulfinyl group is systematically varied, and the energy of the molecule is calculated at each step after allowing the rest of the geometry to relax. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

Studies on similar heterocyclic compounds indicate that the conformational preferences are governed by a combination of steric hindrance and electronic effects, such as hyperconjugation. For this compound, the analysis would focus on the rotational barrier around the C2-S bond. The relative energies of different conformers, such as those where the S=O bond is oriented towards or away from the N1 or N3 atoms of the pyrimidine ring, would be determined. These orientations can affect intramolecular interactions and the molecule's dipole moment.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C2-S-O) | Relative Energy (kcal/mol) | Description |

| I | 0° | 1.5 | S=O eclipsing N1 |

| II | 90° | 3.2 | Transition State |

| III | 180° | 0.0 | S=O anti to N1 (Most Stable) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Tautomeric Equilibrium Studies

Tautomerism is a critical phenomenon for heterocyclic compounds containing hydroxyl groups, as it can significantly alter their chemical and biological properties. This compound can exist in at least two tautomeric forms: the enol form (5-hydroxy) and the keto form (pyrimidin-5(4H)-one).

Computational chemistry provides a robust framework for studying tautomeric equilibria. By calculating the Gibbs free energy (G) of each tautomer, the position of the equilibrium can be predicted. DFT and other high-level ab initio methods are used to optimize the geometry of each tautomer and calculate its electronic energy, zero-point vibrational energy, and thermal corrections. nih.gov The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is essential, as the relative stability of tautomers can be highly dependent on the polarity of the environment. nih.gov

For pyrimidine derivatives, the equilibrium can be shifted by the electronic nature of substituents and the potential for aromaticity or extended conjugation. nih.gov Computational studies investigate the relative energies of the 5-hydroxy and the corresponding 4-keto tautomers to determine the predominant species under different conditions (gas phase vs. solution). nih.gov These calculations also help identify the transition state for the intramolecular proton transfer, providing insight into the kinetics of tautomerization. nih.gov

Table 2: Calculated Relative Gibbs Free Energy for Tautomers of this compound

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) |

| 5-Hydroxy (enol) | 0.0 | 0.0 |

| 4-Keto | +5.2 | +2.1 |

Note: This table presents hypothetical data to illustrate the typical stabilization of the more polar keto tautomer in a polar solvent.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an indispensable tool for predicting spectroscopic properties, aiding in the interpretation of experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using quantum chemical calculations has become a standard procedure. mdpi.com The most common method involves optimizing the molecular geometry using DFT (e.g., with the B3LYP functional) and then calculating the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). acs.org This approach can achieve high accuracy, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C shifts compared to experimental data. mdpi.com These predictions are invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

Table 3: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 165.4 | 164.9 |

| C4 | 158.2 | 157.5 |

| C5 | 145.1 | 144.8 |

| C6 | 159.8 | 159.1 |

| H4 | 8.8 | 8.7 |

| H6 | 9.1 | 9.0 |

| CH3 | 2.9 | 2.8 |

Note: Data are representative examples of the expected correlation between calculated and experimental values.

Simulated Vibrational Spectra and UV-Vis Spectra

Computational methods can simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra, providing a direct link between the molecular structure and its spectroscopic signature.

Vibrational Spectra: After geometry optimization, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed as peaks in an IR or Raman spectrum. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement. The simulation also provides IR intensities and Raman activities, allowing for the generation of a complete theoretical spectrum that can be compared with experimental results to aid in peak assignment.

UV-Vis Spectra: The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the vertical excitation energies from the ground state to various excited electronic states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. rsc.orgresearchgate.net The calculation also yields the oscillator strength for each transition, which is related to the intensity of the absorption band. By comparing the simulated spectrum with the experimental one, researchers can assign electronic transitions, such as n→π* and π→π*, and understand how structural modifications affect the absorption properties. rsc.orgresearchgate.net

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak | Assignment |

| IR | ~3100 cm⁻¹ | O-H stretch |

| IR | ~1650 cm⁻¹ | C=N/C=C ring stretch |

| IR | ~1050 cm⁻¹ | S=O stretch |

| UV-Vis | ~275 nm | π→π* transition |

| UV-Vis | ~320 nm | n→π* transition |

Note: This table contains representative values based on calculations for similar heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Design Principles for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models are crucial for understanding the structural features required for a specific biological effect, such as antifungal, anticancer, or enzyme inhibitory activity. nih.govnih.govscielo.br

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO/LUMO).

Steric/Topological properties: Molecular weight, surface area, volume, shape indices.

Lipophilic properties: The logarithm of the partition coefficient (logP), quantifying hydrophobicity. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ or MIC values). nih.govscielo.br A robust QSAR model not only explains the observed activity but also possesses predictive power for new, untested compounds. nih.gov

In silico design principles leverage the insights from QSAR and other computational techniques like molecular docking to rationally design new, more potent molecules. eurekaselect.comrsc.org Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.govbiotech-asia.org By analyzing the binding mode of a lead compound like a pyrimidine derivative, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and propose modifications to enhance these interactions. eurekaselect.com This structure-based drug design approach, guided by computational predictions, accelerates the discovery of new therapeutic agents by prioritizing the synthesis of compounds with a higher likelihood of success. researchgate.net

Table 5: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, polarity, electrostatic interactions |

| Steric | Molecular Weight, Molar Refractivity | Size, shape, and bulk of the molecule |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the sulfinyl group, which would likely be a singlet. The aromatic protons on the pyrimidine ring would appear as doublets or singlets depending on the substitution pattern. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, as well as for the four distinct carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons would be influenced by the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-S(O) | ~2.7-3.0 (s) | ~40-45 |

| C2 | - | ~160-165 |

| C4 | ~8.5-8.8 (d) | ~155-160 |

| C5 | - | ~140-145 |

| C6 | ~8.5-8.8 (d) | ~155-160 |

| 5-OH | Variable (br s) | - |

| Predicted shifts are based on general values for similar structures and are for illustrative purposes. |

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key absorption bands would include:

A strong band in the region of 1000-1100 cm⁻¹ corresponding to the S=O stretching vibration of the sulfoxide (B87167) group researchgate.netresearchgate.net.

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.

Bands in the 1400-1600 cm⁻¹ region associated with the C=C and C=N stretching vibrations of the pyrimidine ring core.ac.uk.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of 158.18. The fragmentation pattern would likely involve the loss of small neutral molecules such as SO, CH₃, and CO, providing clues to the structure of the molecule sapub.orgnih.govsphinxsai.com.

Biological and Pharmacological Profile Non Clinical

Predicted Biological Activities

Given that many pyrimidine (B1678525) derivatives exhibit a wide range of biological activities, it is plausible that this compound could possess some pharmacological properties. The presence of the sulfoxide (B87167) group can also contribute to biological activity. For instance, some sulfoxide-containing molecules have shown antimicrobial and antitumor effects nih.gov. The structural similarity to nucleosides could suggest potential antiviral or anticancer activities.

Rationale for Future Non-Clinical Pharmacological Evaluation

The unique combination of a pyrimidine core, a hydroxyl group, and a methylsulfinyl group makes this compound an interesting candidate for future non-clinical pharmacological screening. Its potential to interact with biological targets through hydrogen bonding and its inherent chirality at the sulfur atom are features that are often sought in drug discovery. Future studies could explore its activity in assays for cancer, viral infections, and inflammatory conditions.

Precursor-Based Synthetic Approaches

The synthesis of this compound is often achieved through carefully controlled reactions starting from well-defined precursors. These methods are advantageous as they allow for the precise installation of the desired functional groups.

Oxidation of 2-(Methylthio)pyrimidin-5-ol (B1349094): Chemoselectivity and Reaction Control

The most direct route to this compound is the oxidation of its thioether precursor, 2-(Methylthio)pyrimidin-5-ol. This transformation requires a high degree of chemoselectivity to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents have been employed for this purpose, each with its own set of advantages and required reaction conditions.

Commonly used oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone®. The choice of oxidant and the control of reaction parameters such as temperature and stoichiometry are critical to achieving a high yield of the desired sulfoxide. For instance, using one equivalent of the oxidizing agent at low temperatures typically favors the formation of the sulfoxide.

Below is a comparative table of common oxidizing agents for the conversion of 2-(Methylthio)pyrimidin-5-ol to this compound:

| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Key Considerations |

| m-CPBA | Dichloromethane, Chloroform | 0 to room temperature | Good selectivity, but can lead to over-oxidation if not controlled. |

| Hydrogen Peroxide | Acetic acid, Water | Room temperature | Environmentally benign, often requires a catalyst for efficient conversion. |

| Oxone® | Methanol/Water, Acetonitrile/Water | 0 to room temperature | A stable and versatile solid oxidant, can be highly selective. |

Multi-Step Synthesis from Simpler Pyrimidine Precursors

An alternative to the direct oxidation of a pre-formed thioether is a multi-step approach starting from simpler, more readily available pyrimidine building blocks. This method offers flexibility in the introduction of various functional groups. A common strategy involves the construction of the pyrimidine core, followed by the sequential introduction of the hydroxyl and methylthio groups, and finally, the selective oxidation of the sulfur atom.

For example, a synthetic route could commence with a halogenated pyrimidine, such as 2-chloro-5-hydroxypyrimidine. Nucleophilic substitution with sodium thiomethoxide would yield 2-(methylthio)pyrimidin-5-ol, which can then be oxidized as described in the previous section. This approach is particularly useful when the desired starting thioether is not commercially available.

Convergent and Divergent Synthetic Strategies for Pyrimidine Sulfoxide Scaffolds

Broader synthetic strategies, categorized as convergent and divergent, are employed to create libraries of pyrimidine sulfoxides for various research applications, including drug discovery.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a cornerstone of these strategies. Cyclocondensation reactions are widely used, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize precursors for this compound, a key starting material would be S-methylisothiourea, which provides the C2-methylthio moiety.

A representative cyclocondensation to form a 2-(methylthio)pyrimidine (B2922345) core is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Diethyl malonate derivative | S-methylisothiourea | Base (e.g., sodium ethoxide) | 2-(Methylthio)pyrimidin-4,6-diol derivative |

| Formylacetic acid derivative | S-methylisothiourea | Acid or base catalysis | 5-substituted-2-(methylthio)pyrimidin-4-ol |

These initial pyrimidine structures can then be further functionalized to introduce the 5-hydroxyl group if it is not already present, followed by the controlled oxidation of the methylthio group.

Functionalization of Pre-formed Pyrimidine Rings

Divergent synthesis often relies on the functionalization of a common pyrimidine intermediate to generate a range of derivatives. nih.govepa.gov Starting with a pre-formed pyrimidine ring, such as 2-(methylthio)pyrimidine, various substituents can be introduced at different positions. For the synthesis of the target molecule, the introduction of a hydroxyl group at the 5-position is key. This can be achieved through methods such as electrophilic hydroxylation or via a halogenated intermediate followed by nucleophilic substitution with a hydroxide (B78521) source. Once the 2-(methylthio)pyrimidin-5-ol scaffold is in place, a divergent approach can be taken by oxidizing the thioether to the sulfoxide and then performing further modifications on the hydroxyl group or other positions of the pyrimidine ring.

Modern Catalytic Methods for Pyrimidine Sulfoxide Synthesis

Recent advances in catalysis have provided more efficient and environmentally friendly methods for the synthesis of sulfoxides. These modern techniques offer improvements in selectivity and reaction conditions over classical methods.

For the key oxidation step of the thioether to the sulfoxide, several catalytic systems have been developed. These include metal-based catalysts and, more recently, metal-free approaches such as photocatalysis and electrocatalysis.

Metal-Catalyzed Oxidation : Transition metal complexes, for instance those of iron, copper, or manganese, can catalyze the oxidation of thioethers with high selectivity. acs.org These catalysts often activate a mild oxidant like hydrogen peroxide, allowing the reaction to proceed under gentle conditions.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for a range of organic transformations, including the oxidation of sulfides. rsc.org This method typically involves a photosensitizer that, upon irradiation, initiates the oxidation process, often using molecular oxygen from the air as the terminal oxidant.

Electrocatalysis : Electrochemical methods provide another green alternative for the synthesis of sulfoxides. nih.gov By applying a controlled electrical potential, the selective oxidation of the thioether can be achieved without the need for chemical oxidants, with water often being the source of the oxygen atom.

These modern catalytic methods offer significant advantages in terms of sustainability and reaction control, making them increasingly important in the synthesis of pyrimidine sulfoxides and other fine chemicals.

Metal-Catalyzed Routes

Metal-catalyzed oxidations represent a prominent strategy for the conversion of pyrimidine thioethers to their corresponding sulfoxides. A variety of transition metal catalysts have been employed for this purpose, offering high efficiency and selectivity. The general approach involves the activation of an oxidant by the metal center, which then facilitates the transfer of an oxygen atom to the sulfur atom of the thioether.

One notable example of a metal-catalyzed system for the oxidation of pyrimidine thioethers involves the use of mesoporous catalysts containing titanium (Ti) or a combination of titanium and germanium (Ti/Ge). nih.gov These heterogeneous catalysts have been successfully used for the oxidation of substrates like 2-thiomethylpyrimidine and 2-thiomethyl-4,6-dimethyl-pyrimidine in ionic liquids, which serve as effective solvents that can enhance reactivity and selectivity compared to conventional organic solvents like dioxane. nih.gov The use of hydrogen peroxide or its urea (B33335) adduct as the oxidant in these systems underscores the move towards greener oxidizing agents. nih.gov

Copper catalysts have also demonstrated efficacy in oxidative reactions involving pyrimidine derivatives. For instance, copper(II) triflate (Cu(OTf)2) has been utilized in the aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones, showcasing copper's role in facilitating complex transformations leading to fused pyrimidine systems. rsc.org While this example doesn't directly illustrate sulfoxidation, it highlights the utility of copper in activating pyrimidine-containing substrates for oxidation.

The following table summarizes representative metal-catalyzed oxidation methods applicable to the synthesis of pyrimidine sulfoxides.

| Catalyst | Substrate Example | Oxidant | Solvent | Key Features |

| Ti or Ti/Ge on MCM-41/UVM | 2-Thiomethylpyrimidine | H₂O₂ or Urea-H₂O₂ | Ionic Liquids | Heterogeneous catalysis, enhanced reactivity and selectivity. nih.gov |

| Cu(OTf)₂ | 6-Amino-pyrimidine-2,4-diones | Aerobic (O₂) | Not specified | Domino cyclization, synthesis of fused pyridines. rsc.org |

Organocatalytic and Biocatalytic Transformations

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives for the synthesis of pyrimidine sulfoxides.

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the oxidation of sulfides to sulfoxides, various organocatalysts have been developed that activate common oxidants like hydrogen peroxide. A visible-light-driven photocatalytic oxidation of 2-substituted dihydropyrimidines has been achieved using an organic photocatalyst, eosin (B541160) Y bis(tetrabutyl ammonium (B1175870) salt), with molecular oxygen as the oxidant. rsc.org This method, enhanced by the presence of a base, leads to the formation of 2-(methylthio)pyrimidines, which are the precursors to the target sulfoxides. rsc.org

While the direct organocatalytic oxidation of 2-(methylthio)pyrimidines to their sulfoxides is an area of ongoing research, the principles of asymmetric organocatalytic oxidation of sulfides are well-established and could be applied to these substrates. Chiral ketones and iminium salts are known to catalyze the asymmetric epoxidation of olefins and could be adapted for asymmetric sulfoxidation. nih.govbohrium.com

Biocatalytic Transformations

Biocatalysis employs enzymes as catalysts, offering remarkable selectivity and mild reaction conditions. Oxidoreductases, such as monooxygenases and peroxidases, are particularly relevant for the oxidation of thioethers to sulfoxides. These enzymatic transformations can often be performed in aqueous media at or near ambient temperature, aligning with the principles of green chemistry.

While specific examples of the biocatalytic oxidation of 2-(methylthio)pyrimidin-5-ol are not extensively documented, the broader application of biocatalysis for the oxidation of alcohols and other functionalities suggests its potential in this area. mdpi.com The development of robust and efficient biocatalytic systems for the selective oxidation of pyrimidine thioethers represents a promising avenue for future research.

Green Chemistry Approaches in Pyrimidine Sulfoxide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrimidine derivatives, including sulfoxides. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

The synthesis of the pyrimidine core itself can be achieved through various green methodologies. These include the use of safer and more sustainable techniques such as:

Catalysis: Employing catalysts to enable reactions with higher atom economy.

Multicomponent Reactions: Combining three or more reactants in a single step to reduce the number of synthetic operations and waste generation. eurekaselect.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. researchgate.net

Solventless Approaches and Benign Solvents: Conducting reactions without a solvent or in environmentally friendly solvents like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com

Ultrasonic Synthesis: Using ultrasound to enhance reaction rates. jmaterenvironsci.com

For the crucial sulfoxidation step, green approaches focus on the use of environmentally benign oxidants and catalytic systems. Hydrogen peroxide is a favored oxidant as its only byproduct is water. The use of heterogeneous catalysts, as seen with the Ti/Ge mesoporous materials, simplifies catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

Visible-light-driven photocatalysis, as demonstrated with eosin Y, represents another green approach, as it utilizes a renewable energy source and can often be performed under mild conditions. rsc.org The development of catalytic systems that can utilize molecular oxygen as the terminal oxidant is a significant goal in green oxidation chemistry.

The following table outlines some green chemistry approaches relevant to the synthesis of pyrimidine sulfoxides.

| Green Chemistry Principle | Application in Pyrimidine Sulfoxide Synthesis | Example |

| Use of Catalysis | Efficient and selective oxidation of thioethers. | Ti/Ge heterogeneous catalysts. nih.gov |

| Benign Solvents | Replacement of hazardous organic solvents. | Use of ionic liquids or aqueous media. nih.govjmaterenvironsci.com |

| Renewable Feedstocks/Energy | Utilization of sustainable resources. | Visible-light-driven photocatalysis. rsc.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Multicomponent reactions for pyrimidine ring synthesis. eurekaselect.com |

| Safer Chemicals | Use of less toxic reagents and oxidants. | Hydrogen peroxide as an oxidant. nih.gov |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and related pyrimidine sulfoxides can be achieved with greater efficiency, selectivity, and environmental responsibility.

Future Research Trajectories and Emerging Paradigms in the Chemical Science of 2 Methylsulfinyl Pyrimidin 5 Ol

Development of Asymmetric Synthesis Approaches for Chiral Sulfinyl Analogues

The synthesis of enantiomerically pure sulfinyl compounds, including chiral versions of 2-(methylsulfinyl)pyrimidin-5-ol, is a significant area of ongoing research. acs.org The development of asymmetric methods is crucial as the biological activity and material properties of chiral sulfoxides can be highly dependent on their stereochemistry.

Current research in the broader field of chiral sulfoxide (B87167) synthesis focuses on several key strategies that can be applied to pyrimidine (B1678525) systems:

Stereoselective Oxidation: The oxidation of a prochiral sulfide (B99878) is a common and effective method for creating chiral sulfoxides. acs.org Future work will likely involve the development of novel chiral catalysts and oxidizing agents that can achieve high enantioselectivity for the sulfur atom in 2-(methylthio)pyrimidin-5-ol (B1349094), the precursor to the target compound.

Modification of Chiral Precursors: The use of chiral auxiliaries and reagents is another established approach. youtube.comyoutube.com For instance, starting with a chiral sulfinate ester and reacting it with a suitable pyrimidine nucleophile could provide a route to enantiopure 2-(alkylsulfinyl)pyrimidin-5-ols. acs.org The Andersen reagent, menthyl p-toluenesulfinate, is a classic example of such a chiral precursor. nih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. Developing enzymatic or chemical methods for the kinetic resolution of racemic this compound could be a viable pathway to obtaining the pure enantiomers.

The successful implementation of these asymmetric strategies will enable detailed studies into the stereospecific interactions of chiral this compound analogs in biological systems and chiral materials.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the intricate details of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools in modern chemistry. nih.gov

For the synthesis and transformations of this compound, the following techniques hold significant promise:

In-situ NMR and IR Spectroscopy: These methods can provide real-time structural information on reactants, intermediates, and products directly in the reaction vessel. This allows for the identification of transient species and the elucidation of reaction pathways without the need for quenching and offline analysis.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide complementary information to IR spectroscopy. It is well-suited for studying changes in vibrational modes associated with the sulfoxide group and the pyrimidine ring.

UV-Vis Spectroscopy: For reactions involving chromophoric changes, UV-Vis spectroscopy offers a straightforward method for monitoring reaction progress and determining kinetics. nih.gov

The data gathered from these in-situ techniques will facilitate a deeper understanding of the reaction mechanisms, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield, selectivity, and efficiency.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

| Application of AI/ML | Potential Impact on this compound Research |

| Reaction Prediction | Algorithms can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis and functionalization of this compound and its derivatives. rjptonline.orgresearchgate.net |

| Compound Design | ML models can identify structure-property relationships, enabling the in-silico design of new pyrimidine-based compounds with enhanced biological activity or specific material characteristics. researchgate.net |

| Spectroscopic Data Analysis | AI can assist in the interpretation of complex spectroscopic data, helping to identify subtle features that may be missed by human analysis. |

By leveraging these computational approaches, researchers can prioritize the most promising synthetic routes and molecular designs, thereby reducing the time and resources spent on trial-and-error experimentation. eurekalert.orgresearchgate.net

Exploration of Unusual Reactivity Patterns and Unconventional Transformations

While the known chemistry of sulfoxides and pyrimidines is extensive, there remains significant potential for discovering novel reactivity patterns and transformations for this compound. The unique electronic properties conferred by the sulfinyl group on the pyrimidine ring may lead to unexpected chemical behavior.

Future research in this area could explore:

Novel C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring, guided by the sulfoxide group, could provide efficient routes to a wide array of derivatives.

Unconventional Ring Transformations: Investigating the behavior of this compound under extreme conditions (e.g., high temperature, pressure, or in the presence of highly reactive reagents) may reveal novel ring-opening or ring-expansion reactions.

Sulfinyl Group as a Reactive Handle: The sulfinyl group itself can participate in a variety of transformations. For example, the chemistry of sulfinyl nitrenes, which are highly reactive intermediates, has been harnessed for the synthesis of sulfoximines and sulfonimidamides. acs.org Exploring analogous reactions starting from this compound could open up new avenues in synthetic chemistry.

A study on 2-sulfonylpyrimidines has already highlighted the superior reactivity of sulfonyl groups as leaving groups compared to halo or methylthio groups, with substitution at the 5-position having a significant impact on reactivity. acs.org This suggests that the 5-hydroxy group in this compound could play a crucial role in modulating its reactivity, a phenomenon that warrants further investigation. The discovery of such unconventional transformations would not only expand the fundamental understanding of pyrimidine chemistry but also provide access to novel molecular architectures.

Q & A

Q. What are the standard laboratory safety protocols for handling 2-(Methylsulfinyl)pyrimidin-5-ol and its precursors?

Category: Basic (Safety and Handling) Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Conduct reactions in fume hoods to minimize inhalation risks .

- Waste Management : Segregate waste by chemical class (e.g., halogenated vs. non-halogenated solvents) and use certified waste disposal services to prevent environmental contamination .

- Precursor Handling : For methylthio-containing intermediates (e.g., 2-(methylthio)pyrimidine derivatives), avoid exposure to strong oxidizing agents unless intentionally synthesizing sulfoxides .

Q. What synthetic routes are commonly employed to prepare this compound?

Category: Basic (Synthesis) Answer:

- Oxidation of Thioether Precursors : React 2-(methylthio)pyrimidin-5-ol with NaOCl (bleach) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. This selectively oxidizes the thioether (-S-) to sulfoxide (-SO-) without over-oxidation to sulfone (-SO₂-) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can researchers confirm the purity and identity of synthesized this compound?

Category: Basic (Characterization) Answer:

- Spectroscopic Methods :

- NMR : Look for sulfoxide proton signals at δ 2.7–3.1 ppm (CH₃SO) in ¹H NMR and sulfur oxidation shifts in ¹³C NMR .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 187) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural contradictions in sulfoxide-containing pyrimidines be resolved?

Category: Advanced (Structural Analysis) Answer:

- X-Ray Crystallography : Resolve ambiguities in sulfoxide stereochemistry or ring conformation. For example, the dihedral angle between pyrimidine and sulfoxide groups in 2-(methylsulfinyl)benzamide is 25.6(2)°, determined via single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) .

- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) if asymmetric sulfoxidation occurs .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Category: Advanced (Computational Chemistry) Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare sulfoxide’s electron-withdrawing effects against thioether analogs .

- AIM Analysis : Evaluate bond critical points (BCPs) to quantify hydrogen-bonding interactions, such as N-H⋯O=S motifs observed in crystal packing .

Q. How can researchers address discrepancies in biological activity data for sulfoxide derivatives?

Category: Advanced (Data Interpretation) Answer:

- Isomer Control : Verify if sulfoxide stereochemistry (R/S configuration) impacts activity. Use chiral auxiliaries or asymmetric oxidation (e.g., Sharpless conditions) to isolate enantiopure forms .

- Metabolite Screening : Incubate compounds with liver microsomes (e.g., human CYP450 enzymes) to rule out sulfoxide reduction to thioether in vivo, which may alter potency .

Q. What strategies optimize the regioselective functionalization of this compound?

Category: Advanced (Reaction Design) Answer:

- Directed Ortho-Metalation : Use sulfoxide as a directing group. Treat with LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position, followed by electrophilic quenching (e.g., D₂O for deuterium labeling) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to introduce aryl groups at the 5-hydroxyl position after protection (e.g., TBSCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.